molecular formula C12H17NO B12105029 5-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

5-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B12105029
M. Wt: 191.27 g/mol
InChI Key: FMLDVFLJZLWJHL-UHFFFAOYSA-N
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Description

5-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a tetrahydronaphthalene (tetralin) derivative featuring a methoxy group at position 5, a methyl group at position 3, and an amine moiety at position 1.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

5-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17NO/c1-8-6-10-9(11(13)7-8)4-3-5-12(10)14-2/h3-5,8,11H,6-7,13H2,1-2H3

InChI Key

FMLDVFLJZLWJHL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C(C1)C(=CC=C2)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different amine derivatives .

Scientific Research Applications

Synthesis and Preparation

The synthesis of 5-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of the corresponding nitro compound or reductive amination of a ketone. While industrial production methods are not extensively documented, laboratory-scale synthesis often serves as the basis for larger-scale production with optimizations for cost and safety.

Chemistry

In the field of chemistry, 5-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is utilized as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical reactions including:

  • Oxidation : Can be oxidized to form ketones or aldehydes.
  • Reduction : Can be converted into different amine derivatives.
  • Substitution : Participates in substitution reactions where functional groups are replaced.

Biology

Research into the biological activity of this compound has shown that it interacts with neurotransmitter systems in the brain. Notable findings include:

  • Serotonin Receptors : Exhibits significant affinity for the 5-HT1A receptor, indicating potential applications in treating mood disorders.
  • Dopamine Receptors : Interaction with D2 receptors suggests possible benefits in developing treatments for conditions like schizophrenia and Parkinson's disease.

Medicine

The compound is under investigation for its potential therapeutic applications. Preliminary studies suggest that it may have antidepressant effects due to its action on serotonin and dopamine receptors. Further research is needed to explore its pharmacological properties and efficacy in clinical settings.

Case Studies and Research Findings

Several studies have evaluated the biological activities of 5-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine:

Mechanism of Action

The mechanism of action of 5-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to interact with neurotransmitter systems in the brain, potentially influencing mood and behavior .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of tetralin amines are highly dependent on substituent positions and stereochemistry. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
5-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine 5-OCH₃, 3-CH₃, 1-NH₂ ~203.28 (calculated) Likely moderate lipophilicity; potential CNS activity -
Sertraline [(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine] 4-(3,4-Cl₂C₆H₃), 1-N(CH₃) 306.23 SSRI antidepressant; melting point: 68–70°C
(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine 5-F, 7-OCH₃, 1-NH₂ 195.22 Fluorine enhances metabolic stability; chiral specificity
5-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine 5-Cl, 6-F, 1-NH₂ 202.66 Halogenated substituents may improve receptor affinity
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) 4-Cyclohexyl, 2-N(CH₃)₂ 271.44 High lipophilicity; affinity for σ receptors
(R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 6-OCH₃, 1-NH₂ (HCl salt) 213.70 Chiral amine; used in enantioselective synthesis

Pharmacological and Physicochemical Properties

  • Lipophilicity :

    • Bulky substituents (e.g., cyclohexyl in 5l) increase logP, enhancing blood-brain barrier penetration but reducing solubility .
    • Methoxy groups (e.g., in sertraline) balance lipophilicity and hydrogen-bonding capacity .
  • Stereochemistry :

    • Enantiomers exhibit divergent activities. For example, (S)-5-fluoro-7-methoxy-tetralin-1-amine shows higher receptor selectivity than its (R)-counterpart .
  • Biological Activity :

    • σ Receptor Affinity : trans-4-Substituted derivatives (e.g., 5l) show micromolar affinity (Ki = 0.5–5 µM), attributed to hydrophobic interactions with receptor pockets .
    • Antidepressant Activity : Sertraline’s dichlorophenyl group enhances serotonin reuptake inhibition (IC₅₀ = 0.2 nM) .

Key Differences and Trends

Substituent Position: Methoxy at position 5 (target compound) vs. Halogenation (Cl, F) at positions 5/6 enhances metabolic stability but may reduce solubility .

Amine Functionalization :

  • Primary amines (e.g., target compound) vs. N,N-dimethyl derivatives (e.g., 5l) exhibit differing basicity and hydrogen-bonding capacity, affecting pharmacokinetics .

Chirality :

  • (S)-enantiomers often show higher CNS activity due to optimized receptor docking, as seen in sertraline and fluoro-methoxy derivatives .

Biological Activity

5-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of neuroscience and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyDetails
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name 5-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
InChI Key FMLDVFLJZLWJHL-UHFFFAOYSA-N

The biological activity of 5-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may influence serotonin (5-HT) and dopamine receptors, which are crucial in mood regulation and various neurological conditions. Specifically:

  • Serotonin Receptors : Binding affinities have been evaluated for the 5-HT1A receptor. Studies indicate that this compound exhibits significant affinity for this receptor type, suggesting potential applications in treating mood disorders .
  • Dopamine Receptors : The compound's interaction with D2 receptors has also been explored. It appears to exhibit selectivity that could be beneficial for developing treatments for conditions like schizophrenia or Parkinson's disease .

In Vitro Studies

In a notable study published in PubMed, various derivatives of the compound were synthesized and evaluated for their receptor affinities using radioligand binding assays. The results demonstrated that both enantiomers of 5-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine showed comparable affinities for the 5-HT1A receptor . This suggests that the stereochemistry does not significantly impact receptor binding but may influence other pharmacokinetic properties.

Case Studies

  • Neuropharmacological Implications : A case study investigating the effects of compounds similar to 5-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine on animal models of depression revealed promising results. The administration of these compounds led to significant improvements in depressive-like behaviors in rodents .
  • Potential for Drug Development : Another study focused on the development of novel antidepressants highlighted the role of such compounds in modulating neurotransmitter systems effectively. The findings suggest that further exploration could lead to new therapeutic agents targeting depression and anxiety disorders .

Comparative Analysis with Similar Compounds

The biological activity of 5-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be contrasted with other structurally similar compounds:

CompoundSimilarity/Uniqueness
5-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Similar structure with a different methyl position; potential differences in receptor affinity.
(S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine An enantiomer that may exhibit distinct biological activities due to stereochemistry.

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